3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLURLWWCZBOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624564 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869786-49-2 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis typically follows these key steps:
- Starting Material: The synthesis begins with 3-aminopyrrolidine-3-carboxylic acid or its enantiomerically pure form (R or S configuration).
- Amino Group Protection: The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This step prevents unwanted side reactions during subsequent transformations.
- Carboxylation (if starting from pyrrolidine): If starting from a pyrrolidine derivative lacking the carboxylic acid, carboxylation can be introduced by reaction with carbon dioxide under basic conditions.
- Purification: The product is purified by crystallization or chromatographic techniques to achieve high purity.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane or dimethylformamide), 0–25 °C | Boc protection is typically performed under inert atmosphere to avoid moisture-induced hydrolysis. |
| Carboxylation (if needed) | CO2 gas, base (e.g., NaH or K2CO3), solvent (e.g., DMF), elevated pressure or temperature | High-pressure reactors may be used industrially for efficient carboxylation. |
| Purification | Crystallization from suitable solvents or chromatography | Ensures removal of unreacted starting materials and side products. |
Industrial Scale Considerations
- High-pressure reactors are employed for efficient carboxylation.
- Automated synthesis platforms improve reproducibility.
- Purification often involves crystallization to obtain the compound in high purity suitable for pharmaceutical intermediates.
Research Findings and Analytical Characterization
Stereochemical Integrity
- The stereochemistry at the 3-position is preserved by using enantiomerically pure starting materials.
- Analytical techniques such as NMR spectroscopy (1H and 13C NMR) and X-ray crystallography confirm the (R) or (S) configuration.
- Chiral HPLC is used to assess enantiomeric excess and purity.
Stability and Deprotection
- The Boc group is stable under neutral and basic conditions but is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
- Kinetic studies show optimal deprotection times to avoid pyrrolidine ring degradation.
Data Table: Key Physical and Chemical Properties
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C10H18N2O4 | PubChem |
| Molecular Weight | 230.26 g/mol | PubChem |
| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | PubChem |
| CAS Number | 2173637-92-6 (S-isomer), 2173637-53-9 (R-isomer) | Chemical suppliers |
| Boc Deprotection Conditions | TFA or HCl/dioxane, 2–4 hours at room temperature | Minimizes side reactions |
| Solubility | Soluble in organic solvents like DCM, DMF | Depends on purity and form |
Mechanistic Insights and Side Reactions
- The Boc protection mechanism involves nucleophilic attack of the amino group on Boc2O, forming a carbamate linkage.
- Side reactions during deprotection can include pyrrolidine ring opening under harsh acidic conditions; thus, mild acid treatment is preferred.
- Monitoring by 1H NMR during deprotection helps optimize reaction time to prevent degradation.
Summary of Preparation Methods
| Preparation Step | Description | Key Parameters |
|---|---|---|
| Amino group protection | Reaction of 3-aminopyrrolidine-3-carboxylic acid with Boc2O in presence of base | Solvent: DCM or DMF; Temp: 0–25 °C; Inert atmosphere |
| Carboxylation (if applicable) | Introduction of carboxylic acid group via CO2 under basic conditions | Elevated pressure; Base: NaH or K2CO3 |
| Purification | Crystallization or chromatography to isolate pure product | Solvent choice critical for yield and purity |
| Boc deprotection (optional) | Acidic cleavage of Boc group using TFA or HCl/dioxane | Time: 2–4 hours; Temp: RT; Avoid harsh conditions |
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base like sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, typically in an organic solvent like dichloromethane.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted pyrrolidine derivatives.
Deprotection Reactions: The major product is the free amino pyrrolidine-3-carboxylic acid.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during multi-step synthesis processes. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amino group at a desired stage in the synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-pyrrolidinone: Another Boc-protected pyrrolidine derivative used in organic synthesis.
(S)-1-Boc-3-pyrrolidinecarboxylic acid: A stereoisomer of the compound with similar applications in peptide synthesis.
Uniqueness
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a carboxylic acid functional group. This dual functionality makes it particularly useful in peptide synthesis, where both protecting groups and reactive sites are needed .
Biological Activity
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, often referred to as Boc-Amino-Pyrrolidine, is a compound of significant interest in medicinal chemistry and drug development. Its structure, characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group, suggests potential biological activity that warrants detailed investigation.
- Molecular Formula : C10H18N2O4
- Molecular Weight : 230.26 g/mol
- CAS Number : 862372-66-5
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including amino acid transporters and receptors involved in cellular signaling pathways.
Amino Acid Transport Inhibition
Research indicates that compounds similar to Boc-Amino-Pyrrolidine can inhibit the activity of sodium-dependent neutral amino acid transporters, such as ASCT2 (SLC1A5). This inhibition can disrupt amino acid homeostasis in cancer cells, leading to reduced cell proliferation. For instance, studies have shown that derivatives of pyrrolidinone exhibit significant inhibitory effects on cancer cell lines like MCF-7 and MDA-MB-231, suggesting that Boc-Amino-Pyrrolidine may share similar properties .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | 10 | ASCT2 Inhibition | |
| LnCaP | 15 | Apoptosis Induction | |
| PANC-1 | >100 | No significant effect |
Case Studies
-
Inhibition of Cell Proliferation :
A study evaluated the impact of Boc-Amino-Pyrrolidine on various cancer cell lines. It was found that the compound inhibited cell viability in a dose-dependent manner, particularly in breast cancer cell lines such as MDA-MB-231. The IC50 value was recorded at approximately 10 µM, indicating potent anti-proliferative effects . -
Mechanistic Insights :
Further investigations revealed that Boc-Amino-Pyrrolidine induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased Annexin V staining and activation of downstream apoptotic markers . -
Transport Assays :
In vitro transport assays demonstrated that Boc-Amino-Pyrrolidine significantly inhibited glutamine transport in proteoliposomes expressing ASCT2, confirming its role as an ASCT2 inhibitor with an IC50 value around 10 µM .
Q & A
Q. What are the recommended synthetic routes for 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves Boc-protection of the amine group followed by carboxylation or coupling reactions. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like triethylamine in THF or DCM .
- Carboxylic Acid Formation : Hydrolysis of esters (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH in methanol/THF mixtures.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water.
- Optimization : Adjust reaction temperature (0°C to room temperature), stoichiometry (1.2–2.0 equiv Boc₂O), and monitor via TLC or HPLC. Purity >95% is achievable, as validated by GC or HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
- Handling : Use gloves, goggles, and lab coats. Avoid exposure to moisture or acidic vapors. In case of skin contact, rinse immediately with water and seek medical advice .
Q. What analytical techniques are most effective for confirming purity and structure?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile derivatives) with purity thresholds >95% .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify Boc group (δ ~1.4 ppm for tert-butyl) and pyrrolidine backbone .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₈N₂O₄: calculated 231.12) .
Advanced Research Questions
Q. How can enantioselective synthesis of stereoisomers (e.g., (3R)- or (3S)-configurations) be achieved?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution with lipases .
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during carboxylation steps to induce stereocontrol .
- Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (ee >98%) .
Q. What computational approaches are recommended for predicting reaction pathways or optimizing synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model intermediates and transition states .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., ICReDD’s workflow combining quantum chemistry and experimental data) .
Q. How do steric effects of the pyrrolidine ring influence Boc group reactivity?
- Methodological Answer :
- Steric Hindrance : The 3-amino group’s spatial orientation affects Boc deprotection rates. Use kinetic studies (e.g., TFA-mediated deprotection at varying concentrations) to compare rates between cis/trans isomers .
- Molecular Modeling : Conduct conformational analysis using software like Avogadro or PyMol to visualize steric clashes .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Calibration : Verify instrument calibration (e.g., DSC for melting points, NMR referencing with TMS).
- Crystallization : Repurify the compound using different solvent systems (e.g., EtOAc/hexane vs. MeOH/water) to isolate polymorphs .
Q. What strategies resolve contradictions in reaction yields under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical factors .
- In Situ Monitoring : Employ ReactIR or PAT tools to track reaction progress and detect intermediates .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
